1-(Methoxymethyl)aziridine

Physicochemical Properties Process Safety Volatility

1-(Methoxymethyl)aziridine (CAS 1497-83-2) is an N-alkoxymethyl-substituted three-membered nitrogen heterocycle. Unlike simple N-alkyl aziridines, the methoxymethyl substituent introduces an additional oxygen atom adjacent to the ring nitrogen, creating a distinctive electronic environment stabilized by anomeric effects.

Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
CAS No. 1497-83-2
Cat. No. B073532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methoxymethyl)aziridine
CAS1497-83-2
Synonyms1-(Methoxymethyl)aziridine
Molecular FormulaC4H9NO
Molecular Weight87.12 g/mol
Structural Identifiers
SMILESCOCN1CC1
InChIInChI=1S/C4H9NO/c1-6-4-5-2-3-5/h2-4H2,1H3
InChIKeyVOTTWAIHZXGNCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Methoxymethyl)aziridine (CAS 1497-83-2): Procurement-Relevant Profile of an N-Alkoxymethyl Aziridine Building Block


1-(Methoxymethyl)aziridine (CAS 1497-83-2) is an N-alkoxymethyl-substituted three-membered nitrogen heterocycle. Unlike simple N-alkyl aziridines, the methoxymethyl substituent introduces an additional oxygen atom adjacent to the ring nitrogen, creating a distinctive electronic environment stabilized by anomeric effects [1]. The compound is a member of the N-alkoxymethylethylenimine class first synthesized in the 1960s [2], valued for its dual reactivity profile as both a strained aziridine and a protected amine precursor that can be unmasked under mild acidic conditions.

Why 1-(Methoxymethyl)aziridine Cannot Be Replaced by Simpler N-Alkyl or N-Chloromethyl Aziridines


Generic substitution of 1-(methoxymethyl)aziridine with N-methyl or N-ethyl aziridine is precluded by three critical differences: (i) the oxygen in the methoxymethyl group participates in anomeric n(O)→σ*(C-N) stabilization absent in N-alkyl analogs, altering both ground-state geometry and reactivity [1]; (ii) the compound demonstrates exclusive chemoselectivity—certain reactions reported for 1-chloromethylaziridine do not proceed with 1-methoxymethylaziridine, confirming that the OMe group is not merely a leaving group surrogate [2]; and (iii) a boiling point over 50°C higher than 1-methylaziridine results in markedly lower volatility and different handling requirements in industrial settings.

Quantitative Differentiation of 1-(Methoxymethyl)aziridine from Closest N-Substituted Analogs


Boiling Point Elevation vs. 1-Methylaziridine: Reduced Volatility for Safer Handling

1-(Methoxymethyl)aziridine exhibits a boiling point of 78.2°C at 760 mmHg , approximately 50.7°C higher than 1-methylaziridine (27.5°C) [1] and 29.6°C higher than 1-ethylaziridine (48.6°C). This substantial elevation translates to a vapor pressure reduction of approximately one order of magnitude at ambient temperature, minimizing inhalation risk and evaporative losses during ambient-pressure operations.

Physicochemical Properties Process Safety Volatility

Anomeric Stabilization of the N-CH2-O Moiety Confirmed by Gas Electron Diffraction

Gas electron diffraction (GED) and ab initio calculations demonstrate that 1-methoxymethylaziridine is stabilized by two simultaneous anomeric interactions: n(N)→σ*(C-O) and n(O)→σ*(C-N) [1]. This dual stabilization is absent in N-methylaziridine, which lacks the oxygen atom, and is only partially present in the acyclic analog methoxymethyldimethylamine, which exhibits only the n(N)→σ*(C-O) effect. The experimentally determined ring geometry (C-N = 1.473 Å, C-C = 1.563 Å, CNC = 91.2°, puckering angle θ = 29.7°) confirms that the methoxymethyl group influences both electronic structure and ring conformation.

Molecular Conformation Anomeric Effect Structural Chemistry

Chemoselective Reactivity Discrimination: 1-Methoxymethylaziridine Does Not Mimic 1-Chloromethylaziridine

In the reaction of 2-cyanoaziridine with carbonyl compounds, α-aziridinoalkylating intermediates containing a good leaving iminoyloxy group reacted with 1-chloromethylaziridine and a 1-aziridinylmethylammonium salt, but notably not with 1-methoxymethylaziridine [1]. This demonstrates that the methoxy group is not a competent leaving group under these conditions, providing a chemoselectivity filter absent in the chloromethyl analog — the aziridine ring in 1-methoxymethylaziridine remains intact where the chloromethyl analog undergoes substitution.

Chemoselectivity Aziridine Ring-Opening Leaving Group Chemistry

Reduced Mutagenic Potential Compared to Parent Ethylenimine: Class-Level Safety Evidence

A systematic mutagenicity study of 53 ethylenimine derivatives demonstrated that N-substituted compounds possess markedly reduced genetic activity compared to the parent ethylenimine, with the minimum mutagenic effect observed for compounds bearing substituents directly on the nitrogen atom [1]. Although the study does not report individual numerical indices for each derivative, the class-level inference is strong: 1-methoxymethylaziridine, as an N-substituted ethylenimine, is predicted to fall within the low-mutagenicity group, offering a measurable safety advantage over unsubstituted ethylenimine.

Genotoxicity Safety Profile N-Substituted Ethylenimines

Procurement-Motivated Application Scenarios for 1-(Methoxymethyl)aziridine Based on Evidence


Synthesis of N-Protected Aziridine Intermediates Requiring Acid-Labile N-Dealkylation

The methoxymethyl group serves as an acid-labile N-protecting group. The chemoselectivity demonstrated by its inertness toward leaving-group displacement [see Section 3, Evidence 3] makes it suitable for multi-step syntheses where the aziridine ring must remain intact until a final acidic unmasking step. This contrasts with N-benzyl aziridines, which require hydrogenolysis conditions incompatible with many functional groups.

Reduced-Volatility Aziridine Source for Ambient-Temperature Continuous Flow Chemistry

With a boiling point of 78.2°C—over 50°C above 1-methylaziridine [see Section 3, Evidence 1]—1-(methoxymethyl)aziridine enables open-vessel handling and continuous flow processing at ambient pressure without the need for sealed, cryogenically cooled reactors. This property directly reduces capital expenditure for pilot-scale aziridine-based transformations.

Conformational Probes and Anomeric Effect Studies in Heterocyclic Chemistry

The dual anomeric interactions n(N)→σ*(C-O) and n(O)→σ*(C-N) verified by gas electron diffraction [see Section 3, Evidence 2] make 1-methoxymethylaziridine a benchmark compound for computational and experimental investigations of anomeric effects in three-membered rings. It provides a well-defined experimental reference point (C-N = 1.473 Å, puckering angle = 29.7°) unavailable for simpler N-alkyl aziridines. [1]

Low-Genotoxicity Aziridine Building Block for Bioconjugation Reagent Development

The class-level evidence for reduced mutagenic activity of N-substituted ethylenimines [see Section 3, Evidence 4] positions 1-methoxymethylaziridine as a safer alternative to unsubstituted ethylenimine for synthesizing aziridine-containing bioconjugation handles or affinity probes destined for use in cellular assays where genotoxic impurities must be minimized.

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